Spathulenol

Antimycobacterial Drug Discovery Infectious Disease

Spathulenol (CAS 6750-60-3) is a tricyclic sesquiterpene alcohol classified as a guaiane derivative, ubiquitously distributed across numerous plant families including Myrtaceae, Lamiaceae, and Apiaceae. As a high-purity isolate (≥98%) sourced primarily from Psidium guineense and Aristolochia yunnanensis , spathulenol serves as a critical reference standard for essential oil research and pharmacological validation.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 6750-60-3
Cat. No. B192435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpathulenol
CAS6750-60-3
Synonymsspathulenol
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC1(C2C1C3C(CCC3(C)O)C(=C)CC2)C
InChIInChI=1S/C15H24O/c1-9-5-6-11-13(14(11,2)3)12-10(9)7-8-15(12,4)16/h10-13,16H,1,5-8H2,2-4H3/t10-,11+,12+,13+,15-/m0/s1
InChIKeyFRMCCTDTYSRUBE-BGPZULBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spathulenol (CAS 6750-60-3): Procurement-Ready Evidence for Differentiated Natural Product Research


Spathulenol (CAS 6750-60-3) is a tricyclic sesquiterpene alcohol classified as a guaiane derivative, ubiquitously distributed across numerous plant families including Myrtaceae, Lamiaceae, and Apiaceae. As a high-purity isolate (≥98%) sourced primarily from Psidium guineense and Aristolochia yunnanensis , spathulenol serves as a critical reference standard for essential oil research and pharmacological validation. Its documented bioactivities span antioxidant, anti-inflammatory, antiproliferative, and antimycobacterial domains [1], positioning it as a versatile tool for drug discovery and chemical ecology studies.

Natural product analytical reference standard for essential oil research
Antimicrobial screening studies (mycobacterial models)
Inflammation and oxidative stress model research
Cell-model endpoint studies (prostate/breast adenocarcinoma)

Why Spathulenol's Substitution Risk Analysis Matters for Scientific Procurement


Generic substitution of sesquiterpene alcohols like globulol, ledol, or caryophyllene oxide for spathulenol is scientifically invalid due to fundamental differences in molecular geometry and target engagement. While these in-class compounds share a C15 framework, spathulenol's unique tricyclic guaiane skeleton and spatial arrangement dictate its distinct pharmacodynamic profile. Critical procurement errors arise when researchers rely on essential oil composition data rather than pure compound activity: spathulenol demonstrates significantly higher binding affinity to bacterial tyrosyl-tRNA synthetase than co-occurring sesquiterpenes [1], and unlike the structurally similar caryophyllene oxide, spathulenol exhibits paradoxical 2-fold enhanced potency against drug-resistant Mycobacterium tuberculosis strains compared to susceptible strains [2].

Sesquiterpene alcohols like globulol or ledol may exhibit distinct target engagement due to fundamental differences in tricyclic guaiane skeleton geometry.
Reported antimicrobial potency may shift between drug-susceptible and drug-resistant strains; class-level substitution may not transfer reliable response context.
Essential oil composition data cannot predict pure compound activity; spathulenol's binding affinity and selectivity profiles require isolate-specific evaluation.

Spathulenol Technical Evidence: Quantified Differentiation Against Key Analogs and Baselines


Superior Anti-Tubercular Selectivity Index Against Drug-Resistant Clinical Isolates

Spathulenol exhibits a paradoxical increase in potency against drug-resistant Mycobacterium tuberculosis strains compared to the susceptible reference strain, a phenomenon not observed with typical anti-TB agents. In direct head-to-head evaluation, spathulenol demonstrated a MIC of 6.25 µg/mL against MDR, pre-XDR, and XDR clinical isolates, which is exactly twice as potent as its activity against the susceptible H37Rv strain (MIC = 12.5 µg/mL) [1]. Furthermore, the compound displays a favorable therapeutic window with a selective index (SI) of 15.31 against drug-resistant isolates, calculated from its cytotoxic concentration (CC50 = 95.7 µg/mL) on Vero cells [1].

Antimycobacterial selectivity
Head-to-head
MIC 6.25 µg/mL (MDR/XDR) vs 12.5 µg/mL (H37Rv); SI 15.31
Reported antimicrobial screening context
Broth microdilution; Vero cell cytotoxicity
Antimycobacterial Drug Discovery Infectious Disease

Broad-Spectrum Anti-Inflammatory Efficacy in In Vivo Pain Models

In a comprehensive Freund's complete adjuvant (CFA) chronic inflammation model in mice, oral administration of spathulenol (10 mg/kg) produced substantial and multi-parametric inhibition of inflammatory and nociceptive endpoints [1]. The quantified percentage maximal inhibition achieved by spathulenol reached 76.00% for mechanical hyperalgesia, 71.90% for cold allodynia response, 85.00% for paw edema, and 77.16% for myeloperoxidase activity [1]. Notably, spathulenol also demonstrated significant anxiolytic-like behavior with 97.72% increased time spent in the closed arms of the elevated plus maze [1].

In vivo anti-inflammatory endpoints
Reported
Edema inhibition 85%, mechanical hyperalgesia 76%, MPO activity 77%
Reported model-response endpoint context
CFA mouse model; 10 mg/kg oral
Anti-inflammatory Pain Research Pharmacology

Comparable Antioxidant Potency to Synthetic Standard BHT in Lipid Peroxidation Assay

In a direct comparative assay assessing inhibition of spontaneous lipid peroxidation in rat brain homogenate, spathulenol demonstrated antioxidant activity comparable to the commercial synthetic antioxidant butylated hydroxytoluene (BHT). Spathulenol exhibited an IC50 value of 26.13 µg/mL, which represents a 1.47-fold improvement in potency relative to BHT (IC50 = 38.41 µg/mL) . This lipid peroxidation inhibition is complemented by free radical scavenging activity in the DPPH system, where spathulenol showed an IC50 of 85.60 µg/mL [1].

Lipid peroxidation inhibition
Head-to-head
Spathulenol IC50 26.13 µg/mL vs BHT IC50 38.41 µg/mL
Supports antioxidant screening context
Rat brain homogenate assay
Antioxidant Oxidative Stress Natural Products

Selective Antiproliferative Activity Against Prostate Cancer Cells with Low Cytotoxicity

Spathulenol demonstrates cell-type selective antiproliferative activity with notable potency against prostate adenocarcinoma cells (PC-3) while maintaining a favorable cytotoxicity profile. Against PC-3 cells, spathulenol exhibited an IC50 value of 2.25 ± 0.28 µg/mL, with slightly reduced potency against breast adenocarcinoma MCF-7 cells (IC50 = 5.38 ± 0.20 µg/mL) [1]. Critically, spathulenol displays low inherent cytotoxicity with IC50 values exceeding 6 µM across multiple cell lines , distinguishing it from more broadly cytotoxic sesquiterpenes.

Antiproliferative selectivity
Class-level inference
PC-3 IC50 2.25 µg/mL; selectivity >10-fold vs normal fibroblasts
Reported cell-model response context
MTT assay; MCF-7 IC50 5.38 µg/mL
Anticancer Cytotoxicity Drug Discovery

High-Value Application Scenarios for Spathulenol in Research and Industry


Antimycobacterial Drug Discovery Programs Targeting MDR/XDR Tuberculosis

Given spathulenol's 2-fold enhanced potency against MDR, pre-XDR, and XDR clinical isolates (MIC = 6.25 µg/mL) compared to susceptible H37Rv (MIC = 12.5 µg/mL), and its favorable selective index of 15.31 [1], this compound is ideally suited as a validated positive control and lead scaffold in high-throughput screening campaigns for novel antitubercular agents. Its bactericidal mechanism and structural novelty address the urgent need for new chemical entities effective against drug-resistant Mycobacterium tuberculosis strains.

Chronic Pain and Inflammation Model Pharmacology

The robust in vivo efficacy profile in the CFA-induced chronic inflammation model—with quantified inhibition reaching 85% for edema, 76% for mechanical hyperalgesia, and 77% for myeloperoxidase activity [1]—validates spathulenol as a reliable pharmacological tool compound. It is particularly valuable for studies investigating the anxiolytic-depressive comorbidity of chronic pain, as evidenced by its 97.72% modulation of anxiety-related behavior in the elevated plus maze [1].

Antioxidant Mechanism and Lipid Peroxidation Research

Spathulenol's proven potency in inhibiting spontaneous lipid peroxidation (IC50 = 26.13 µg/mL), which surpasses the synthetic standard BHT (IC50 = 38.41 µg/mL) [1], makes it an essential reference compound for natural product antioxidant screening programs. Its well-characterized activity in both DPPH radical scavenging and MDA systems provides a dual-assay benchmark for evaluating novel antioxidant candidates and elucidating structure-activity relationships among sesquiterpene alcohols.

Essential Oil Standardization and Quality Control

As a major bioactive constituent identified in essential oils from numerous pharmacologically important species (e.g., Psidium guineense, 80.7% relative abundance) [1], high-purity spathulenol (≥98%) is an indispensable analytical standard for GC-MS quantification and chemotaxonomic studies. Its procurement ensures accurate biomarker identification and batch-to-batch consistency in both academic research and industrial quality control of botanical raw materials and finished products.

Application
Selection Property
Validation Focus
Antimycobacterial screening studies
Reported strain-dependent potency profile
Drug-resistant isolate response context
Chronic inflammation & pain model research
Multi-parametric anti-inflammatory endpoint profile
Inflammatory and nociceptive endpoint monitoring
Antioxidant mechanism studies
Lipid peroxidation inhibition potency
Antioxidant benchmark comparison context
Essential oil QC & chemotaxonomy
High-purity analytical reference standard
GC-MS quantification and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


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